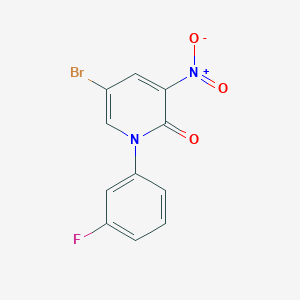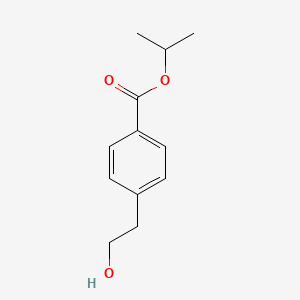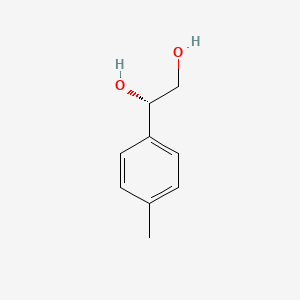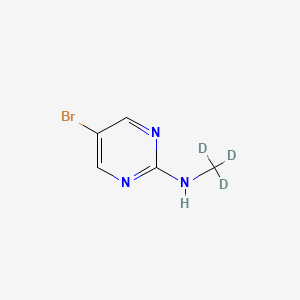
4-Undecene, 3-methyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Undecene, 3-methyl-, (E)- is an organic compound with the molecular formula C12H24. It is an alkene with a double bond between the fourth and fifth carbon atoms and a methyl group attached to the third carbon atom. The (E)- designation indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Undecene, 3-methyl-, (E)- can be achieved through several methods. One common approach involves the reaction of cis-1-bromo-1-octene with sec-butylmagnesium chloride. This reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of 4-Undecene, 3-methyl-, (E)- often involves catalytic processes. These processes may use metal catalysts such as palladium or nickel to facilitate the addition of the methyl group and the formation of the double bond. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
4-Undecene, 3-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated hydrocarbons.
Substitution: The methyl group and the double bond can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
科学研究应用
4-Undecene, 3-methyl-, (E)- has several scientific research applications:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials .
作用机制
The mechanism of action of 4-Undecene, 3-methyl-, (E)- depends on the specific reactions it undergoes. In oxidation reactions, the double bond is typically the site of attack, leading to the formation of various oxidized products. In reduction reactions, the double bond is reduced to a single bond, resulting in the formation of saturated hydrocarbons. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
4-Undecene, (Z)-: The (Z)-isomer has the highest priority substituents on the same side of the double bond, giving it a cis configuration.
3-Methylundecane: A saturated hydrocarbon with a similar carbon skeleton but lacking the double bond.
2-Ethyl-decane: Another saturated hydrocarbon with a different branching pattern
Uniqueness
4-Undecene, 3-methyl-, (E)- is unique due to its specific stereochemistry and the presence of both a double bond and a methyl group.
属性
CAS 编号 |
74630-59-4 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
(E)-3-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10+ |
InChI 键 |
FOCAIPNHDGQZST-ZHACJKMWSA-N |
手性 SMILES |
CCCCCC/C=C/C(C)CC |
规范 SMILES |
CCCCCCC=CC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








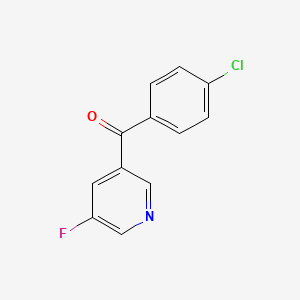
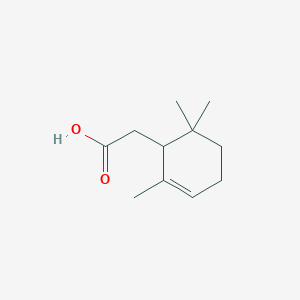
![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
